4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a chloro group at the 4-position, a phenylsulfonyl group at the 1-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the chloro, phenylsulfonyl, and carboxylic acid groups through various substitution and coupling reactions. Specific conditions such as the use of palladium catalysts in cross-coupling reactions, and the employment of protecting groups to ensure selective functionalization, are often utilized.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and phenylsulfonyl groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
4-Chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the fused pyridine ring.
4-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid: Contains an indole ring instead of the pyrrolo[2,3-b]pyridine core.
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Different fusion pattern of the pyridine and pyrrole rings.
Uniqueness: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern and the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its structural features provide a balance of reactivity and stability, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKJCGIYIVLOBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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